molecular formula C19H28N2OS B5495030 2-prop-2-enylsulfanyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

2-prop-2-enylsulfanyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide

Cat. No.: B5495030
M. Wt: 332.5 g/mol
InChI Key: DHJKRCCMEYTOED-UHFFFAOYSA-N
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Description

2-prop-2-enylsulfanyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a complex organic compound that features a benzamide core linked to a tetramethylpiperidine moiety and a prop-2-enylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-prop-2-enylsulfanyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Tetramethylpiperidine Moiety: The tetramethylpiperidine group is introduced via nucleophilic substitution reactions, often using 2,2,6,6-tetramethylpiperidine as a starting material.

    Attachment of the Prop-2-enylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance reaction efficiency and yield. For example, the use of micro fixed-bed reactors can significantly improve mass transfer and reaction rates, leading to higher purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-prop-2-enylsulfanyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TEMPO, copper catalysts, and oxygen are commonly used for oxidation reactions.

    Reduction: Hydrogen gas with palladium or platinum catalysts is used for reduction.

    Substitution: Alkyl halides, amines, and other nucleophiles are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated hydrocarbons and reduced amides.

    Substitution: Various substituted benzamides and piperidines.

Scientific Research Applications

2-prop-2-enylsulfanyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-prop-2-enylsulfanyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-prop-2-enylsulfanyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to its combination of a benzamide core, a tetramethylpiperidine moiety, and a prop-2-enylsulfanyl group

Properties

IUPAC Name

2-prop-2-enylsulfanyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2OS/c1-6-11-23-16-10-8-7-9-15(16)17(22)20-14-12-18(2,3)21-19(4,5)13-14/h6-10,14,21H,1,11-13H2,2-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJKRCCMEYTOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2SCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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